molecular formula C12H13NOS B7473533 N-ethyl-3-methyl-1-benzothiophene-2-carboxamide

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide

Cat. No. B7473533
M. Wt: 219.30 g/mol
InChI Key: ONEAGGYHSXOBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide, also known as Suvorexant, is a novel non-benzodiazepine hypnotic drug that was approved by the FDA in 2014 for the treatment of insomnia. Suvorexant acts as an orexin receptor antagonist, which regulates sleep-wake cycles.

Mechanism of Action

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide acts as an orexin receptor antagonist, which regulates sleep-wake cycles. Orexin is a neuropeptide that is produced in the hypothalamus and is involved in the regulation of wakefulness and arousal. N-ethyl-3-methyl-1-benzothiophene-2-carboxamide blocks the binding of orexin to its receptors, which leads to the inhibition of wake-promoting neurons and the promotion of sleep.
Biochemical and Physiological Effects:
N-ethyl-3-methyl-1-benzothiophene-2-carboxamide has been shown to have a long half-life and slow clearance rate, which allows for sustained sleep throughout the night. It also has a low potential for abuse and dependence compared to other hypnotic drugs. However, N-ethyl-3-methyl-1-benzothiophene-2-carboxamide has been associated with some adverse effects such as dizziness, fatigue, and headache.

Advantages and Limitations for Lab Experiments

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for orexin receptors. It also has a well-defined mechanism of action, which allows for precise investigation of its effects on sleep-wake cycles. However, N-ethyl-3-methyl-1-benzothiophene-2-carboxamide has some limitations for lab experiments, such as its slow onset of action and the need for long-term administration to observe its effects.

Future Directions

Several future directions for the research of N-ethyl-3-methyl-1-benzothiophene-2-carboxamide include investigating its potential therapeutic applications in other sleep disorders, such as restless leg syndrome and circadian rhythm disorders. Additionally, further studies are needed to investigate the safety and efficacy of N-ethyl-3-methyl-1-benzothiophene-2-carboxamide in special populations such as the elderly and those with comorbidities. Finally, the development of novel orexin receptor antagonists with improved pharmacokinetic properties and reduced adverse effects is an area of active research.
Conclusion:
In conclusion, N-ethyl-3-methyl-1-benzothiophene-2-carboxamide is a novel non-benzodiazepine hypnotic drug that has been approved for the treatment of insomnia. It acts as an orexin receptor antagonist, which regulates sleep-wake cycles. N-ethyl-3-methyl-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for orexin receptors. However, it also has some limitations for lab experiments, such as its slow onset of action. Future research directions for N-ethyl-3-methyl-1-benzothiophene-2-carboxamide include investigating its potential therapeutic applications in other sleep disorders and the development of novel orexin receptor antagonists.

Synthesis Methods

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide is synthesized through a multi-step process that involves the condensation of 3-methylbenzothiophene-2-carboxylic acid with ethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through acidification and crystallization.

Scientific Research Applications

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in sleep disorders. It has been shown to improve sleep latency, total sleep time, and wake after sleep onset in patients with insomnia. Additionally, N-ethyl-3-methyl-1-benzothiophene-2-carboxamide has been investigated for its effectiveness in treating other sleep disorders such as narcolepsy and sleep apnea.

properties

IUPAC Name

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-3-13-12(14)11-8(2)9-6-4-5-7-10(9)15-11/h4-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEAGGYHSXOBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C2=CC=CC=C2S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.